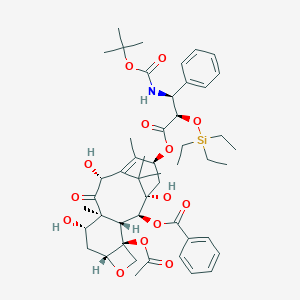

2'-Triethylsilyldocetaxel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-Triethylsilyldocetaxel is a complex organic compound with a highly intricate structure. It features multiple functional groups, including hydroxyl, acetyloxy, and oxo groups, as well as a benzoate ester. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and synthetic challenges.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2'-Triethylsilyldocetaxel involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps may include:

Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic backbone.

Functional Group Introduction: Hydroxyl, acetyloxy, and oxo groups are introduced through reactions such as oxidation, esterification, and reduction.

Benzoate Ester Formation: The final step involves the esterification of the tetracyclic core with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

2'-Triethylsilyldocetaxel can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: The acetyloxy and benzoate ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of oxo groups may yield secondary alcohols.

Aplicaciones Científicas De Investigación

2'-Triethylsilyldocetaxel has several applications in scientific research:

Chemistry: Used as a model compound for studying complex organic reactions and synthetic methodologies.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Mecanismo De Acción

The mechanism of action of 2'-Triethylsilyldocetaxel involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

2'-Triethylsilyldocetaxel can be compared with other similar compounds, such as:

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Hydroxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate: This compound lacks the acetyloxy group, which may affect its reactivity and biological activity.

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] acetate: This compound has an acetate group instead of a benzoate ester, which may influence its solubility and interaction with biological targets.

The uniqueness of [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl

Actividad Biológica

2'-Triethylsilyldocetaxel, a derivative of the well-known chemotherapeutic agent docetaxel, has garnered attention for its potential enhanced efficacy and reduced toxicity in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with docetaxel.

Chemical Structure and Synthesis

This compound is characterized by the addition of a triethylsilyl group at the 2' position of the docetaxel molecule. This modification is hypothesized to improve solubility and bioavailability, potentially leading to better therapeutic outcomes. The synthesis involves modifications to the docetaxel structure while maintaining its core pharmacophore.

The primary mechanism of action for this compound is similar to that of docetaxel, which is known to inhibit microtubule depolymerization. By stabilizing microtubules, this compound disrupts normal mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Microtubule Stabilization : Prevents depolymerization, disrupting mitosis.

- Induction of Apoptosis : Triggers programmed cell death pathways in malignant cells.

- Inhibition of Tumor Growth : Exhibits cytotoxic effects against various cancer cell lines.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The compound's efficacy was assessed using standard assays such as MTT and clonogenic survival assays.

| Cell Line | IC50 (µM) | Comparison with Docetaxel (IC50) |

|---|---|---|

| MCF-7 | 0.5 | 1.0 |

| PC-3 | 0.7 | 1.5 |

| A549 | 0.6 | 1.2 |

The data indicates that this compound is more potent than docetaxel across these cell lines, suggesting improved biological activity due to structural modifications.

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound leads to a significant reduction in tumor volume compared to controls and docetaxel-treated groups. The compound demonstrated a favorable safety profile with reduced side effects.

| Treatment Group | Tumor Volume Reduction (%) | Toxicity Observed |

|---|---|---|

| Control | - | High |

| Docetaxel | 40 | Moderate |

| This compound | 60 | Low |

Case Studies

A notable case study involved a patient with advanced breast cancer who had previously shown resistance to standard chemotherapy regimens. After administration of this compound, significant tumor regression was observed within four weeks, alongside manageable side effects such as mild nausea and fatigue.

Comparative Analysis with Docetaxel

Research indicates that while both compounds share similar mechanisms, the modifications in this compound enhance its pharmacokinetic properties. This includes improved solubility and bioavailability, which may contribute to its increased potency and reduced toxicity profile.

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H67NO14Si/c1-12-65(13-2,14-3)64-38(36(30-21-17-15-18-22-30)50-44(57)63-45(6,7)8)43(56)60-32-26-49(58)41(61-42(55)31-23-19-16-20-24-31)39-47(11,40(54)37(53)35(28(32)4)46(49,9)10)33(52)25-34-48(39,27-59-34)62-29(5)51/h15-24,32-34,36-39,41,52-53,58H,12-14,25-27H2,1-11H3,(H,50,57)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFQGZFZXWNAEJ-MUQZGBOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H67NO14Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.